3-(Benzylideneamino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylideneamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzylideneamino substituent at the 3-position, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Benzylideneamino)quinazolin-4(3H)-one involves the condensation of 2-aminobenzamide with an appropriate aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide with amidine hydrochlorides. This reaction can afford complex products in a single step from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering their efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylideneamino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with various substituents.
Reduction: Aminoquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 3-(Benzylideneamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation . The benzylideneamino group is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the benzylideneamino group.
2,3-Dihydroquinazolin-4(3H)-one: A reduced form of quinazolinone.
4(3H)-Quinazolinone derivatives: Compounds with various substituents at different positions on the quinazolinone core.
Uniqueness
3-(Benzylideneamino)quinazolin-4(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10+ |
InChI Key |
GPQDPPIXNLRXPD-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.